(3,5-Dimethylphenyl)(thiophen-2-yl)methanol
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Overview
Description
(3,5-Dimethylphenyl)(thiophen-2-yl)methanol:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylphenyl)(thiophen-2-yl)methanol typically involves the following steps:
Bromination: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 2-position.
Grignard Reaction: The brominated thiophene is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding magnesium halide intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield the final product, This compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(3,5-Dimethylphenyl)(thiophen-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted thiophenes with different functional groups.
Scientific Research Applications
(3,5-Dimethylphenyl)(thiophen-2-yl)methanol: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
(3,5-Dimethylphenyl)(thiophen-2-yl)methanol: can be compared with other similar compounds, such as (2,4-Dimethylphenyl)(thiophen-3-yl)methanol and (3,5-Dimethylphenyl)(thiophen-3-yl)methanol . These compounds share structural similarities but may exhibit different biological activities and properties due to variations in their molecular structures.
Comparison with Similar Compounds
(2,4-Dimethylphenyl)(thiophen-3-yl)methanol
(3,5-Dimethylphenyl)(thiophen-3-yl)methanol
2-Thiophenemethanol
Properties
IUPAC Name |
(3,5-dimethylphenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS/c1-9-6-10(2)8-11(7-9)13(14)12-4-3-5-15-12/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHUJHOGWSHLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CS2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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